6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
Description
6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a triazine ring, which adds to its chemical versatility.
Properties
Molecular Formula |
C22H26N6O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-ethyl-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C22H26N6O/c1-4-16-7-10-20-19(11-16)15(2)25-22(26-20)27-21-23-13-28(14-24-21)12-17-5-8-18(29-3)9-6-17/h5-11H,4,12-14H2,1-3H3,(H2,23,24,25,26,27) |
InChI Key |
IISNSLCFFPDHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the triazine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring, potentially converting it into a more saturated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield p-anisaldehyde, while nucleophilic substitution can introduce various functional groups into the triazine ring.
Scientific Research Applications
6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, while the triazine ring can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methoxybenzylamine: This compound shares the methoxybenzyl group but lacks the quinazoline and triazine rings.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar methoxybenzyl group but features a pyrazole ring instead of quinazoline and triazine.
Uniqueness
The uniqueness of 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine lies in its combined quinazoline and triazine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antifungal activities, cytotoxic effects on cancer cells, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a relatively large and complex structure that may contribute to its diverse biological activities. The presence of both quinazoline and triazine moieties suggests potential interactions with various biological targets.
Antibacterial Activity
Research has shown that derivatives of quinazoline and triazine compounds exhibit notable antibacterial properties. For instance:
- Study Findings : A series of related compounds were screened against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Compounds similar to the target compound demonstrated significant activity against these pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 6-Ethyl Compound | Staphylococcus aureus | 25 | High |
| 6-Ethyl Compound | Escherichia coli | 50 | Moderate |
| 6-Ethyl Compound | Klebsiella pneumoniae | 30 | High |
Antifungal Activity
The antifungal potential of the compound was also evaluated:
- Case Studies : In vitro studies indicated that the compound exhibited antifungal activity against Candida albicans and Aspergillus fumigatus. The results showed that it could inhibit fungal growth effectively at certain concentrations, suggesting a promising avenue for treating fungal infections .
| Compound | Target Fungus | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 6-Ethyl Compound | Candida albicans | 40 | Moderate |
| 6-Ethyl Compound | Aspergillus fumigatus | 35 | High |
Cytotoxic Activity
Further investigations into the cytotoxic effects on human cancer cell lines revealed:
- Cytotoxicity Tests : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Results indicated that it exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that the compound may have potential as an anticancer agent .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15 | High |
| HCT116 | 20 | Moderate |
| HepG2 | 18 | High |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The structural features allow it to interact with specific targets within microbial cells, leading to growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
